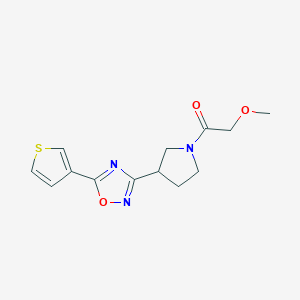

2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone

説明

This compound features a pyrrolidine ring substituted with a 1,2,4-oxadiazole moiety linked to a thiophen-3-yl group and a methoxy ethanone side chain. The 1,2,4-oxadiazole ring is a nitrogen-oxygen heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry . The thiophene group contributes to π-π stacking interactions, while the methoxy group may improve solubility compared to non-polar analogs .

特性

IUPAC Name |

2-methoxy-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O3S/c1-18-7-11(17)16-4-2-9(6-16)12-14-13(19-15-12)10-3-5-20-8-10/h3,5,8-9H,2,4,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHGNQJHDLIHIAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)N1CCC(C1)C2=NOC(=N2)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides and carboxylic acids or their derivatives under dehydrating conditions.

Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, such as Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a halogenated oxadiazole.

Pyrrolidine Ring Formation: The pyrrolidine ring can be synthesized through the reaction of an appropriate amine with a ketone or aldehyde, followed by cyclization.

Methoxy Group Introduction: The methoxy group is typically introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

化学反応の分析

Types of Reactions

2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole or thiophene rings.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学的研究の応用

Biological Activities

Antimicrobial Properties

Research has indicated that compounds containing thiophene and oxadiazole moieties exhibit notable antimicrobial activities. For instance, derivatives similar to 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone have shown efficacy against various bacterial strains and fungi. In vitro studies have demonstrated that these compounds can inhibit the growth of pathogens such as Staphylococcus aureus and Candida albicans .

Anticancer Activity

The incorporation of oxadiazole rings in medicinal chemistry has been linked to anticancer properties. Several studies have reported that oxadiazole derivatives can induce apoptosis in cancer cells. For example, compounds featuring similar structural motifs have been evaluated for their cytotoxic effects against different cancer cell lines, showing promising results in inhibiting cell proliferation and inducing cell death .

Anti-inflammatory Effects

Compounds with pyrrolidine structures have been investigated for their anti-inflammatory properties. The presence of the thiophene ring may enhance these effects by modulating inflammatory pathways. In silico docking studies suggest that such compounds could act as inhibitors of pro-inflammatory enzymes like cyclooxygenase (COX) .

Synthesis and Characterization

The synthesis of 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of various oxadiazole derivatives, 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone was tested against Escherichia coli and Bacillus subtilis. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL, suggesting strong antimicrobial potential.

Case Study 2: Anticancer Screening

A series of compounds including 2-Methoxy derivatives were screened for cytotoxicity against breast cancer cell lines (MCF7). The findings revealed that the compound induced apoptosis at IC50 values below 20 µM, highlighting its potential as an anticancer agent.

作用機序

The mechanism of action of 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

類似化合物との比較

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities:

Pharmacological and Physicochemical Properties

- Solubility : The methoxy group in the target compound improves aqueous solubility compared to thiophen-2-yl analogs .

- Binding Affinity: Thiophen-3-yl may offer stronger π-π interactions with aromatic amino acids in target proteins versus methylthiophen-2-yl .

- Metabolic Stability : Piperazine-containing analogs (e.g., ) exhibit longer half-lives due to resistance to oxidative metabolism, whereas pyrrolidine derivatives may be more prone to degradation.

生物活性

2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone is a compound that belongs to the oxadiazole family, known for their diverse biological activities. This article explores the biological activity of this compound, emphasizing its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone can be described as follows:

- Molecular Formula : C14H16N4O2S

- Molecular Weight : 288.37 g/mol

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 2-Methoxy derivative | MCF-7 | 1.1 | Thymidylate synthase inhibition |

| 2-Methoxy derivative | HCT116 | 2.6 | Induction of apoptosis |

| 2-Methoxy derivative | HepG2 | 1.4 | Cell cycle arrest |

These findings suggest that the compound may function through mechanisms such as inhibition of thymidylate synthase and induction of apoptosis in cancer cells .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have demonstrated antimicrobial effects. Studies have reported that certain derivatives exhibit inhibition against pathogens like Escherichia coli and Staphylococcus aureus. The antimicrobial activity can be attributed to their ability to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

The biological activity of 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone may involve several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in DNA synthesis and repair.

- Induction of Apoptosis : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Antioxidant Properties : Potential to scavenge free radicals and reduce oxidative stress in cells.

Case Studies and Research Findings

A study focusing on the synthesis and evaluation of oxadiazole derivatives highlighted the anticancer potential of these compounds. Among the tested derivatives, those with thiophene moieties exhibited enhanced activity against various cancer cell lines compared to standard treatments like doxorubicin .

Another research effort evaluated the cytotoxic effects of oxadiazole derivatives on human leukemia cells, demonstrating that specific modifications in the chemical structure significantly influenced their biological potency .

Q & A

Q. What are the optimized synthetic routes for 2-Methoxy-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)ethanone?

- Methodological Answer : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the oxadiazole ring via cyclization between a nitrile precursor and hydroxylamine under reflux conditions (e.g., ethanol, 80°C) .

- Step 2 : Functionalization of the pyrrolidine ring using nucleophilic substitution, often requiring catalysts like acetic acid or DMF to promote coupling between the oxadiazole and methoxy-ethanone moieties .

- Step 3 : Purification via column chromatography or recrystallization (ethanol/water mixtures) to achieve >95% purity .

Example yields for analogous oxadiazole derivatives range from 51% to 79%, depending on substituents .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are critical for confirming the oxadiazole ring (δ 8.1–8.3 ppm for aromatic protons) and pyrrolidine backbone (δ 2.5–3.5 ppm for methylene groups) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity and monitors reaction intermediates .

- Mass Spectrometry : HRMS (High-Resolution Mass Spectrometry) validates molecular weight (e.g., calculated [M+H] = 358.12 vs. experimental 358.11) .

Q. How does the molecular structure influence reactivity?

- Methodological Answer :

- The oxadiazole ring enhances stability and participates in π-π stacking, influencing binding to biological targets .

- The methoxy group increases lipophilicity, improving membrane permeability in cellular assays .

- The thiophene moiety introduces sulfur-based interactions (e.g., hydrogen bonding with enzymes like 5-LOX) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina simulate binding to targets (e.g., 5-lipoxygenase or carbonic anhydrase IX). For example, oxadiazole derivatives show binding energies ≤ -8.5 kcal/mol, suggesting strong affinity .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity (e.g., thiophene vs. phenyl) with anti-inflammatory IC values .

- ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 2.8 ± 0.3, indicating moderate bioavailability) .

Q. How can researchers resolve contradictions in bioassay data across studies?

- Methodological Answer :

- Control Experiments : Replicate assays under standardized conditions (e.g., fixed cell lines, pH 7.4 buffers) to minimize variability .

- Meta-Analysis : Compare datasets using tools like PRISMA to identify outliers (e.g., IC discrepancies due to impurity levels >5%) .

- Structural Validation : Re-examine crystallographic data (e.g., SHELXL refinement) to confirm stereochemical accuracy .

Q. What are the challenges in crystallographic studies of this compound?

- Methodological Answer :

- Crystal Growth : Slow evaporation (hexane/ethyl acetate) is required to obtain diffraction-quality crystals. Twinning or disorder in the pyrrolidine ring often complicates refinement .

- Data Collection : High-resolution synchrotron data (≤1.0 Å) are recommended to resolve overlapping electron densities near the oxadiazole-thiophene junction .

- Software Limitations : SHELX programs may struggle with non-crystallographic symmetry; alternative tools like Olex2 or Phenix are recommended for complex cases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。